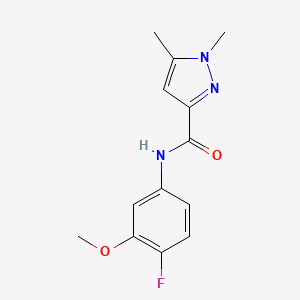![molecular formula C17H19F3N4 B12239154 N-methyl-N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12239154.png)
N-methyl-N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}pyridin-2-amine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Pyridine Derivatives: The final step involves coupling the piperidine derivative with a pyridine derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: Its unique structural features make it a candidate for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine and pyridine rings provide structural rigidity and facilitate binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyridin-4-yl)methanamine
- N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
- N-methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine dihydrochloride
Uniqueness
N-methyl-N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}pyridin-2-amine is unique due to the presence of both a trifluoromethyl group and a piperidine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidine ring provides structural rigidity and facilitates binding to biological targets.
Properties
Molecular Formula |
C17H19F3N4 |
|---|---|
Molecular Weight |
336.35 g/mol |
IUPAC Name |
N-methyl-N-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H19F3N4/c1-23(16-4-2-3-9-21-16)13-7-10-24(11-8-13)14-5-6-15(22-12-14)17(18,19)20/h2-6,9,12-13H,7-8,10-11H2,1H3 |
InChI Key |
NUXNFEKTSAAGRL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=CN=C(C=C2)C(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]morpholine](/img/structure/B12239074.png)

![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B12239101.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide](/img/structure/B12239110.png)
![1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B12239117.png)
![2-(2,5-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B12239119.png)
![2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12239124.png)
![6,7-Dimethoxy-2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12239132.png)
![2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B12239134.png)

![{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12239144.png)
![1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B12239145.png)
![3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine](/img/structure/B12239150.png)
![2-[4-(2-methylpropyl)phenyl]-N-[2-(pyridin-2-yl)ethyl]propanamide](/img/structure/B12239157.png)
